methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with an appropriate acylating agent, followed by cyclization to form the pyrrolopyridine core. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrolopyridine derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the position of the methyl and carboxylate groups, which influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Biological Activity
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : Approximately 192.22 g/mol
- Structure : The compound features a methyl group at the 2-position of the pyrrole ring and a carboxylate ester functional group at the 5-position.
This unique structural configuration enhances its reactivity and biological properties, particularly in targeting FGFRs implicated in various cancers.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research has demonstrated that this compound acts as a potent inhibitor of FGFRs. These receptors play a critical role in cell proliferation, migration, and survival, making them attractive targets for cancer therapy.
- In vitro Studies : The compound has shown significant inhibitory effects on cell proliferation and induced apoptosis in various cancer cell lines. For instance, studies indicate that derivatives of this compound can inhibit the migration and invasion of cancer cells, enhancing its therapeutic potential against tumors .
Structure-Activity Relationships (SAR)
The SAR analysis highlights how variations in the chemical structure influence biological activity. Compounds with similar core structures but different substitutions have been evaluated for their FGFR inhibitory activities:
Compound Name | Structure | Key Features |
---|---|---|
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Structure | Known for FGFR inhibition |
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | Structure | Different ring fusion; potential biological activity |
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | Structure | Variations in nitrogen positioning; studied for similar activities |
This compound stands out due to its specific methyl substitution pattern that may enhance binding affinity and selectivity towards FGFRs compared to other derivatives.
Anticancer Activity
A notable study reported that a closely related compound exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. The study also highlighted the compound's ability to significantly inhibit breast cancer cell proliferation and induce apoptosis in vitro. Furthermore, it demonstrated efficacy in inhibiting cell migration and invasion, underscoring its potential as a lead compound for anticancer drug development .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrrole ring.
- Introduction of the methyl group at the 2-position.
- Esterification to obtain the carboxylate functional group.
These synthetic pathways are crucial for optimizing yield and purity for biological evaluations.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-4-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
HUNPVPCNPFCBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
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